7-{[(2E)-3,7-dimethyl-2,6-octadien-1-yl]oxy}-4-phenyl-2H-chromen-2-one
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Overview
Description
The compound 7-{[(2E)-3,7-dimethyl-2,6-octadien-1-yl]oxy}-4-phenyl-2H-chromen-2-one is a complex organic molecule that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a chromen-2-one core with a phenyl group at the 4-position and a geranyl ether moiety at the 7-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{[(2E)-3,7-dimethyl-2,6-octadien-1-yl]oxy}-4-phenyl-2H-chromen-2-one typically involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized via the Pechmann condensation reaction, which involves the reaction of phenols with β-keto esters in the presence of acid catalysts.
Introduction of the Phenyl Group: The phenyl group can be introduced through Friedel-Crafts acylation, where benzoyl chloride reacts with the chromen-2-one core in the presence of a Lewis acid catalyst.
Attachment of the Geranyl Ether Moiety: The geranyl ether moiety can be attached through an etherification reaction, where geraniol reacts with the chromen-2-one core in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
7-{[(2E)-3,7-dimethyl-2,6-octadien-1-yl]oxy}-4-phenyl-2H-chromen-2-one: undergoes various chemical reactions, including:
Reduction: Reduction reactions can occur at the chromen-2-one core, converting the carbonyl group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3) in the presence of catalysts.
Major Products
The major products formed from these reactions include epoxides, hydroxylated derivatives, and various substituted phenyl derivatives .
Scientific Research Applications
7-{[(2E)-3,7-dimethyl-2,6-octadien-1-yl]oxy}-4-phenyl-2H-chromen-2-one: has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-{[(2E)-3,7-dimethyl-2,6-octadien-1-yl]oxy}-4-phenyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating electrons to reactive oxygen species (ROS).
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits the growth of bacteria and fungi.
Comparison with Similar Compounds
7-{[(2E)-3,7-dimethyl-2,6-octadien-1-yl]oxy}-4-phenyl-2H-chromen-2-one: can be compared with other similar compounds, such as:
7-{[(2E)-6,7-Dihydroxy-3,7-dimethyl-2-octen-1-yl]oxy}-2H-chromen-2-one: This compound has hydroxyl groups at the 6 and 7 positions of the geranyl ether moiety, which may enhance its biological activity.
7-{[(2E,5E)-7-Hydroxy-3,7-dimethyl-2,5-octadien-1-yl]oxy}-2H-chromen-2-one: This compound features a hydroxyl group at the 7 position and a double bond at the 5 position, which may affect its reactivity and biological properties.
The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C25H26O3 |
---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
7-[(2E)-3,7-dimethylocta-2,6-dienoxy]-4-phenylchromen-2-one |
InChI |
InChI=1S/C25H26O3/c1-18(2)8-7-9-19(3)14-15-27-21-12-13-22-23(20-10-5-4-6-11-20)17-25(26)28-24(22)16-21/h4-6,8,10-14,16-17H,7,9,15H2,1-3H3/b19-14+ |
InChI Key |
KZCXEBBZROILCL-XMHGGMMESA-N |
Isomeric SMILES |
CC(=CCC/C(=C/COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3)/C)C |
Canonical SMILES |
CC(=CCCC(=CCOC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3)C)C |
Origin of Product |
United States |
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